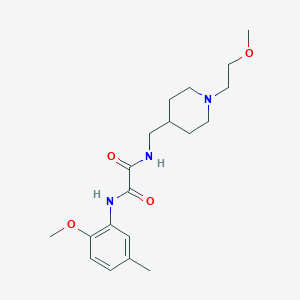
N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.458. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Compulsive Food Consumption and Binge Eating
Research has identified the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse, suggesting potential therapeutic targets for compulsive food consumption and binge eating disorders. The study conducted by Piccoli et al. (2012) explored the effects of various orexin receptor antagonists, including GSK1059865 and SB-649868, on binge eating in female rats. These compounds showed selective reduction in binge eating behaviors without affecting standard food intake, indicating the importance of orexin-1 receptor mechanisms in binge eating and potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Serotonin Receptor Antagonism
Research into serotonin receptors has revealed compounds like WAY-100635 as potent and selective 5-HT1A receptor antagonists, highlighting their significance in studying serotonin's role in various physiological and pathological processes. Studies by Craven et al. (1994) and Forster et al. (1995) illustrate the importance of these antagonists in understanding serotonin-mediated effects and their potential therapeutic applications in neurological and psychiatric disorders (Craven et al., 1994); (Forster et al., 1995).
Antiproliferative Activity and Cancer Research
The study on sigma(1) receptor ligands, such as the methylpiperidines derivatives explored by Berardi et al. (2005), has uncovered compounds with significant antiproliferative activity in rat C6 glioma cells. This research opens new avenues for tumor research and therapy, suggesting that sigma(1) receptor antagonists may offer novel treatment strategies for cancer (Berardi et al., 2005).
Cognitive Dysfunction and Sigma Receptor Ligands
Ogawa et al. (1994) investigated the effects of NE-100, a potent sigma receptor ligand, on cognitive dysfunction induced by phencyclidine in rats. Their findings suggest that sigma receptor ligands can significantly improve cognitive impairments, highlighting the potential for these compounds in treating cognitive disorders (Ogawa et al., 1994).
Antioxidant and Antimicrobial Potential
Novel compounds with potential antioxidant and antimicrobial properties have been synthesized and evaluated, indicating their efficacy in biological assays. Research by Harini et al. (2014) on novel oxime esters demonstrates the potential of these compounds in medicinal chemistry, offering new insights into their use as therapeutic agents (Harini et al., 2014).
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-14-4-5-17(26-3)16(12-14)21-19(24)18(23)20-13-15-6-8-22(9-7-15)10-11-25-2/h4-5,12,15H,6-11,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJMIWQJYAEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)
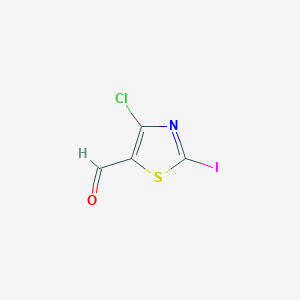


![2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2657669.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)
![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)
![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)
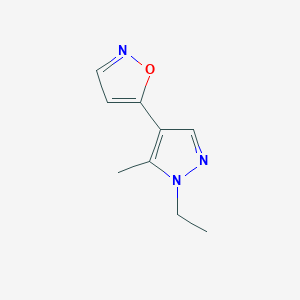
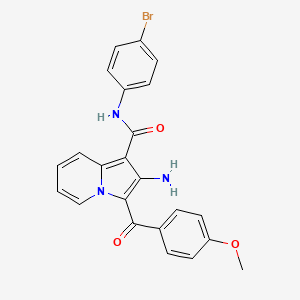

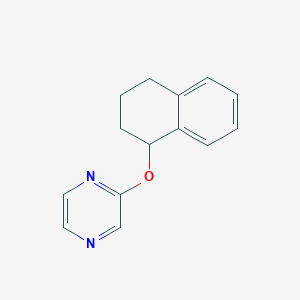

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)